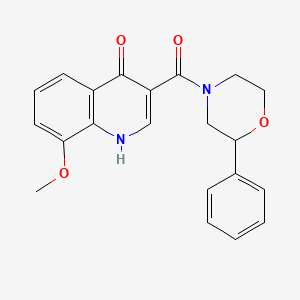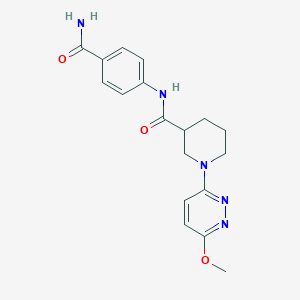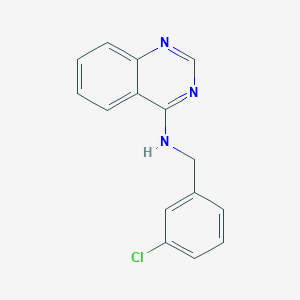
(4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone is a complex organic compound that features a quinoline core substituted with hydroxy and methoxy groups, and a morpholine ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.
The morpholine ring is then attached to a phenyl group through nucleophilic substitution reactions. The final step involves coupling the quinoline derivative with the morpholine derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The methanone group can be reduced to a methylene group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF (tetrahydrofuran).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of (4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methane.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
(4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit topoisomerase enzymes, while the morpholine ring can interact with protein targets, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Morpholine derivatives: Such as morpholine itself and its N-substituted derivatives, which are used as solvents and intermediates in organic synthesis.
Uniqueness
(4-Hydroxy-8-methoxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone is unique due to its combination of a quinoline core with a morpholine ring, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
8-methoxy-3-(2-phenylmorpholine-4-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-9-5-8-15-19(17)22-12-16(20(15)24)21(25)23-10-11-27-18(13-23)14-6-3-2-4-7-14/h2-9,12,18H,10-11,13H2,1H3,(H,22,24) |
InChI Key |
DXTSPJLZFVDYCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10993686.png)
![(5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10993708.png)
![N-[4-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10993715.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B10993719.png)
![1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10993730.png)

![N-[4-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10993752.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10993756.png)
![2-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10993761.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B10993774.png)
![N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10993778.png)

![4-[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]butanoic acid](/img/structure/B10993795.png)
![methyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10993800.png)
